2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine
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Overview
Description
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.219 g/mol This compound is known for its unique structure, which includes an ethylamino group, a hydroxy group, and a methyl group attached to an isonicotinamidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine typically involves the reaction of 2-ethylamino-6-methyl-isonicotinamidine with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability . This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine undergoes various chemical reactions, including:
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethylamino group can participate in various biochemical reactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Ethylamino-N-hydroxy-6-methyl-isonicotinamidine can be compared with other similar compounds, such as:
2-Ethyl-N-hydroxy-6-methyl-isonicotinamidine: Similar structure but lacks the amino group, leading to different reactivity and applications.
2-Amino-isonicotinamide: Contains an amino group but lacks the ethyl and hydroxy groups, resulting in distinct chemical properties.
6-Methyl-isonicotinamidine: Lacks both the ethylamino and hydroxy groups, making it less versatile in chemical reactions.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(ethylamino)-N'-hydroxy-6-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H14N4O/c1-3-11-8-5-7(9(10)13-14)4-6(2)12-8/h4-5,14H,3H2,1-2H3,(H2,10,13)(H,11,12) |
InChI Key |
RIFLDDQIGWPUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=C1)C(=NO)N)C |
Origin of Product |
United States |
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